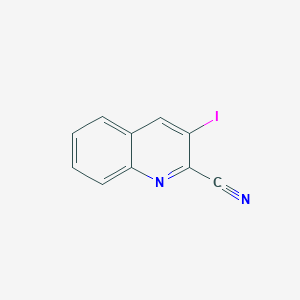

3-Iodoquinoline-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5IN2 |

|---|---|

Molecular Weight |

280.06 g/mol |

IUPAC Name |

3-iodoquinoline-2-carbonitrile |

InChI |

InChI=1S/C10H5IN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H |

InChI Key |

PWTNGUGZKLURTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Iodoquinoline 2 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan chemical syntheses by working backward from the target molecule to simpler, commercially available starting materials. This process involves the theoretical cleavage, or "disconnection," of bonds to identify plausible precursors. For 3-iodoquinoline-2-carbonitrile, several strategic disconnections can be envisioned to simplify its complex structure.

Disconnection of the C-I Bond for Post-Synthetic Functionalization

One logical retrosynthetic step is the disconnection of the carbon-iodine (C-I) bond. This approach suggests that the iodine atom can be introduced onto a pre-existing quinoline-2-carbonitrile (B74147) scaffold in the final stages of the synthesis. This strategy is advantageous as it allows for the late-stage introduction of the halogen, potentially simplifying the handling of intermediates.

The forward reaction corresponding to this disconnection is the direct iodination of quinoline-2-carbonitrile. Research has demonstrated that the C3 position of the quinoline (B57606) ring is susceptible to electrophilic and radical substitution. A notable method involves a radical-based direct C-H iodination, which has been shown to be C3 selective for quinoline systems scispace.comrsc.org. This type of reaction typically utilizes an iodine source in the presence of a radical initiator.

Table 1: Proposed Precursors for C-I Bond Disconnection

| Target Molecule | Disconnection | Precursor | Corresponding Forward Reaction |

|---|

Disconnection of the C-CN Bond for Nitrile Introduction

An alternative retrosynthetic pathway involves the disconnection of the carbon-nitrile (C-CN) bond. This strategy presumes the synthesis of a 3-iodoquinoline intermediate, which is then functionalized with a nitrile group at the C2 position.

The corresponding forward reaction would be the cyanation of a suitable 2-substituted-3-iodoquinoline. A common precursor for this transformation is a 2-halo-3-iodoquinoline (e.g., 2-bromo- or 2-chloro-3-iodoquinoline). The introduction of the cyanide group can be achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanations, in particular, are extensively used for the conversion of aryl halides to aryl nitriles wikipedia.org. These reactions typically employ a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₃[Fe(CN)₆]), and a palladium catalyst with appropriate ligands wikipedia.orggoogle.com. Nickel-catalyzed systems have also emerged as a cost-effective alternative organic-chemistry.org.

Table 2: Proposed Precursors for C-CN Bond Disconnection

| Target Molecule | Disconnection | Precursor | Corresponding Forward Reaction |

|---|

Quinoline Ring Formation Strategies

A more fundamental disconnection involves breaking the bonds that form the quinoline ring itself. This approach leads to acyclic precursors that can be cyclized to construct the core heterocyclic system. Several classic named reactions are available for quinoline synthesis, with the Friedländer synthesis being one of the most prominent alfa-chemistry.comorganicreactions.org.

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, aldehyde, or nitrile) alfa-chemistry.comthieme-connect.com. To construct a precursor for this compound, one could react an appropriately substituted o-aminobenzaldehyde or o-aminobenzophenone with a compound like malononitrile or cyanoacetic acid derivatives. For instance, the reaction of 2-amino-3-iodobenzaldehyde with a compound providing the -CH₂(CN)- moiety under acid or base catalysis would directly lead to the quinoline ring with the desired substitution pattern.

De Novo Synthesis Approaches

De novo synthesis refers to the construction of a complex molecule from simple, acyclic precursors. These methods build the molecular framework step-by-step and are essential for creating highly substituted and functionalized systems.

Cyclization Reactions for Quinoline Annulation

The formation of the quinoline ring, or annulation, is the key step in any de novo synthesis. As mentioned previously, the Friedländer synthesis is a powerful tool for this purpose researchgate.netorganic-chemistry.org. It proceeds through an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring alfa-chemistry.comthieme-connect.com. The choice of starting materials dictates the final substitution pattern.

To achieve the 3-iodo-2-carbonitrile substitution, the strategic selection of reactants is crucial.

Table 3: Example of Friedländer Synthesis Reactants

| Aromatic Component | Methylene Component | Resulting Quinoline Substituents |

|---|---|---|

| 2-Amino-3-iodobenzaldehyde | Cyanoacetamide | 3-Iodoquinolin-2(1H)-one (requires further conversion) |

| 2-Amino-3-iodobenzaldehyde | Malononitrile | 2-Amino-3-iodoquinoline-x-carbonitrile (potential isomer issues) |

Electrophilic cyclization represents a sophisticated strategy for forming heterocyclic rings. In this approach, an electrophile activates a π-system (like an alkyne or alkene), triggering an intramolecular attack by a nucleophile to close the ring. Molecular iodine (I₂) can serve as the electrophile, leading to the direct incorporation of an iodine atom into the final product.

One such method applicable to quinoline synthesis involves the iodine-mediated intramolecular cyclization of suitably substituted primary allylamines acs.orgorganic-chemistry.org. The proposed mechanism involves the activation of the alkene by iodine, followed by an intramolecular electrophilic aromatic substitution onto the aniline ring, and subsequent oxidation to form the quinoline system organic-chemistry.org.

A related and highly relevant strategy is the electrophilic cyclization of o-(1-alkynyl)anilines. While extensively studied for the synthesis of 3-iodoindoles, the principles can be extended to quinoline systems nih.gov. In this process, an alkyne attached to an aniline precursor is treated with molecular iodine. The iodine acts as an electrophile, forming an iodonium intermediate across the triple bond. This is followed by a nucleophilic attack from the aniline nitrogen, leading to cyclization. A subsequent rearrangement and elimination would yield the 3-iodoquinoline ring. This method offers a direct route to installing the iodine at the C3 position during the ring-forming step.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quinoline-2-carbonitrile |

| 2-Halo-3-iodoquinoline |

| 2-Bromo-3-iodoquinoline |

| 2-Chloro-3-iodoquinoline |

| Zinc cyanide |

| Potassium ferricyanide |

| 2-Amino-3-iodobenzaldehyde |

| 2-Amino-3-iodobenzophenone |

| Malononitrile |

| Cyanoacetamide |

| Ethyl cyanoacetate |

| 3-Iodoquinolin-2(1H)-one |

| 2-Amino-3-iodoquinoline-x-carbonitrile |

| 4-Phenyl-3-iodoquinoline-2-carbonitrile |

| Molecular iodine |

| o-(1-Alkynyl)aniline |

Regioselective Introduction of Iodo and Carbonitrile Moieties

Direct C-H iodination has emerged as a powerful tool for the synthesis of iodoquinolines, avoiding the need for pre-functionalized substrates. A notable method involves a radical-based C-H iodination that demonstrates high regioselectivity for the C3 position of the quinoline ring. rsc.orgresearchgate.net This protocol can be applied to a range of quinoline derivatives, including those with both electron-donating and electron-withdrawing groups. rsc.org

The reaction typically employs an iodine source, such as sodium iodide (NaI) or molecular iodine (I₂), and an oxidant like potassium persulfate (K₂S₂O₈) or tert-butyl hydroperoxide. rsc.orgsemanticscholar.org Mechanistic studies suggest the reaction proceeds through the in situ generation of an iodine radical, which selectively attacks the electron-rich C3 position of the quinoline. rsc.orgnih.gov This selectivity is attributed to the stability of the resulting radical intermediate. rsc.org This approach provides a scalable and general route to 3-iodoquinolines. rsc.orgresearchgate.net

Below is a table summarizing the C3-iodination of various quinoline derivatives using a radical-based method.

| Entry | Starting Quinoline Derivative | Reagents and Conditions | Product | Yield (%) |

| 1 | Quinoline | NaI, K₂S₂O₈, H₂O/MeCN, 80 °C | 3-Iodoquinoline | 85% |

| 2 | 6-Methylquinoline | NaI, K₂S₂O₈, H₂O/MeCN, 80 °C | 3-Iodo-6-methylquinoline | 62% rsc.org |

| 3 | 8-Nitroquinoline | NaI, K₂S₂O₈, H₂O/MeCN, 80 °C | 3-Iodo-8-nitroquinoline | 80% rsc.org |

| 4 | 6-Bromoquinoline | NaI, K₂S₂O₈, H₂O/MeCN, 80 °C | 6-Bromo-3-iodoquinoline | 65% rsc.org |

This interactive table is based on data reported for radical-based C3-iodination of quinolines. rsc.org

Direct cyanation of heteroaromatic compounds can be achieved through various methods, often involving transition-metal catalysis or mediation by hypervalent iodine reagents. nih.gov For the synthesis of a quinoline-2-carbonitrile, a cyano group must be introduced at the C2 position. Hypervalent iodine(III) reagents, in conjunction with a cyanide source like trimethylsilyl cyanide (TMSCN), can mediate the direct cyanation of electron-rich heterocycles under mild conditions. nih.gov The active species is believed to be an iodine(III)-cyano intermediate formed in situ, which possesses high cyano transfer ability. nih.gov

Palladium-catalyzed cyanation is another widely explored method for converting aryl halides to aryl nitriles. wikipedia.org This can be applied to a 2-haloquinoline precursor. Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or the less toxic potassium ferricyanide. wikipedia.org Nickel-catalyzed cyanations have also been developed as a more cost-effective alternative. wikipedia.orgorganic-chemistry.org These methods provide a direct route to the carbonitrile moiety on the quinoline ring.

Functional Group Interconversion Strategies from Precursors

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. ub.eduimperial.ac.uk To synthesize this compound, a precursor such as 3-bromoquinoline-2-carbonitrile or 3-chloroquinoline-2-carbonitrile can be converted to the desired iodo-derivative.

The Finkelstein reaction is a classic and effective method for this type of halogen exchange. vanderbilt.edu This Sₙ2 reaction involves treating an alkyl or aryl halide with an excess of a metal iodide salt, typically sodium iodide (NaI) in acetone. vanderbilt.edu The equilibrium of the reaction is driven by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, thus favoring the formation of the iodo-compound.

Reaction Scheme: 3-Bromoquinoline-2-carbonitrile + NaI (in acetone) → this compound + NaBr(s)

This strategy is highly effective for converting chlorides and bromides into iodides and is a standard procedure in synthetic organic chemistry for accessing iodo-derivatives from other halogenated precursors. vanderbilt.edu

Conversion from Substituted Quinoline-2-carboxylic Acid Derivatives

A common and versatile route to 2-cyanoquinolines involves the chemical manipulation of more accessible quinoline-2-carboxylic acid derivatives, such as amides and esters. These precursors can be synthesized through well-established methods like the Friedländer, Doebner, or Pfitzinger reactions. pharmaguideline.com

The most direct pathway from a quinoline-2-carboxylic acid derivative to the 2-carbonitrile is the dehydration of the corresponding primary amide, quinoline-2-carboxamide. This transformation is a classic method for nitrile synthesis. A variety of dehydrating agents can be employed for this purpose, with the choice of reagent often depending on the tolerance of other functional groups present in the molecule.

Common reagents for the dehydration of amides include:

Phosphorus pentoxide (P₂O₅)

Thionyl chloride (SOCl₂)

Trifluoroacetic anhydride (TFAA)

Phosphorus oxychloride (POCl₃)

Burgess reagent

Once the quinoline-2-carbonitrile scaffold is obtained, the subsequent challenge is the regioselective introduction of an iodine atom at the C3 position. Direct C-H iodination of the quinoline ring system can be achieved, as will be discussed in subsequent sections. rsc.org

Alternatively, a precursor such as 3-aminoquinoline-2-carbonitrile could be envisioned. The amino group can be converted to the desired iodo functionality via a Sandmeyer-type reaction, which involves diazotization of the amine with a nitrite source (e.g., sodium nitrite) in the presence of an acid, followed by the introduction of iodide (e.g., from potassium iodide).

| Precursor | Reagent(s) | Product | Ref. |

| Quinoline-2-carboxamide | POCl₃ or SOCl₂ | Quinoline-2-carbonitrile | nih.gov |

| 3-Aminoquinoline-2-carbonitrile | 1. NaNO₂, H₂SO₄2. KI | This compound | N/A |

The table presents plausible synthetic transformations based on standard organic chemistry principles. Ref. indicates synthesis of the precursor or related structures.

Catalytic Systems and Promoters for Efficient Synthesis

Catalysis is central to modern organic synthesis, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods. The synthesis of this compound can benefit significantly from various catalytic approaches to construct the quinoline core or introduce the required functional groups.

Transition metals are powerful catalysts for a wide array of chemical transformations, including C-H activation, cross-coupling reactions, and cyclizations, which are highly relevant to the synthesis of functionalized quinolines. mdpi.com

Palladium (Pd): Palladium catalysis is exceptionally versatile. For the synthesis of the target molecule, Pd-catalysis could be employed for direct C-H iodination of a pre-formed quinoline-2-carbonitrile. Alternatively, Pd-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille reactions, could be used to build the quinoline ring from appropriately substituted benzene (B151609) and alkyne precursors.

Copper (Cu): Copper catalysts are widely used in C-N and C-C bond formation. Copper-catalyzed cyclization reactions of 2-aminoaryl ketones with α-methylene carbonyl compounds provide an efficient route to the quinoline core. mdpi.com Furthermore, copper cyanide (CuCN) is a common reagent for introducing nitrile groups onto aromatic rings, often in what is known as the Rosenmund–von Braun reaction.

Iron (Fe): Iron is an earth-abundant and less toxic metal, making it an attractive "green" alternative to precious metals. Iron catalysts have been developed for various cyclization and coupling reactions. For instance, iron salts can catalyze the synthesis of quinolines from anilines and aldehydes or ketones.

| Catalyst System | Reaction Type | Substrates | Relevance to Target Synthesis |

| Pd(OAc)₂ / Oxidant | C-H Activation / Iodination | Quinoline derivative, I₂ | Direct C3-iodination of quinoline-2-carbonitrile. |

| CuI / Base | Cyclization | 2-Aminoaryl ketone, Ketone | Formation of the quinoline-2-carbonitrile core. |

| FeCl₃ | Cyclization / Condensation | Aniline, Aldehyde | "Green" synthesis of the quinoline backbone. |

Organocatalysis, which uses small organic molecules as catalysts, and traditional acid catalysis represent metal-free alternatives for synthesis.

Acid Catalysis: The classic Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like ethyl cyanoacetate), is a powerful, often acid-catalyzed, method for quinoline synthesis. iipseries.org By choosing 2-aminobenzaldehyde and ethyl cyanoacetate, one could form an intermediate that leads to a 2-cyanoquinoline derivative. Similarly, the Doebner synthesis utilizes anilines, an aldehyde, and pyruvic acid under acidic conditions to produce quinoline-4-carboxylic acids, which can be further functionalized. nih.gov

Organocatalysis: Chiral organocatalysts, such as those derived from proline or squaramide, have revolutionized asymmetric synthesis. nih.govnih.gov While direct application to this compound is not widely reported, these catalysts are known to activate substrates through the formation of enamine or iminium intermediates. This mode of activation could be applied to asymmetric Friedländer-type reactions or Michael additions to construct chiral, substituted quinoline precursors. For instance, a chiral phosphoric acid could catalyze the asymmetric synthesis of complex heterocyclic systems. rsc.org

| Catalyst Type | Method | Key Intermediates | Potential Application |

| Brønsted Acid (e.g., TFA, H₂SO₄) | Friedländer / Doebner Synthesis | Iminium ions, Enols | Construction of the quinoline ring from aniline/aldehyde precursors. nih.gov |

| Chiral Phosphoric Acid | Asymmetric Cyclization | Chiral ion pairs | Enantioselective synthesis of chiral quinoline backbones. rsc.org |

| Proline Derivatives | Enamine Catalysis | Enamines | Asymmetric functionalization of quinoline precursors. mdpi.com |

Visible-light photoredox catalysis has emerged as a powerful technology for forming C-C and C-heteroatom bonds under exceptionally mild conditions. beilstein-journals.org This methodology utilizes a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.

For the synthesis of this compound, photoredox catalysis could be applied in several ways:

Radical Iodination: A photoredox-catalyzed reaction could generate an iodine radical from a suitable source (e.g., I₂ or N-iodosuccinimide), which could then undergo addition to the quinoline ring, followed by rearomatization to yield the C3-iodinated product.

Radical Cyclization: N-arylacrylamides can undergo photoredox-mediated cyclization to form dihydroquinolinone structures, which can be subsequently oxidized and functionalized. researchgate.net

Functional Group Installation: Photoredox methods can facilitate the introduction of the nitrile group via radical cyanation pathways.

| Photocatalyst | Reagents | Transformation | Potential Reaction |

| [Ru(bpy)₃]²⁺ or [Ir(ppy)₃] | Iodo source (e.g., NIS) | C-H Iodination | Direct C3-iodination of quinoline-2-carbonitrile. |

| 4CzIPN (Organic Dye) | Acrylamide Precursor | Radical Cyclization | Synthesis of a quinolinone precursor. researchgate.net |

Heterogeneous catalysts offer significant practical advantages over their homogeneous counterparts, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling, which are key tenets of green chemistry.

Solid Acids: Solid acid catalysts like Nafion NR50 (a sulfonic acid-functionalized polymer) can effectively replace soluble Brønsted acids in reactions such as the Friedländer synthesis, often in conjunction with microwave irradiation to accelerate the reaction. mdpi.com

Magnetic Nanoparticles: A modern approach involves immobilizing a catalytically active species onto a magnetic nanoparticle core (e.g., Fe₃O₄). For example, graphene oxide functionalized with sulfonic acid groups and supported on Fe₃O₄ nanoparticles creates a magnetic, solid acid nanocatalyst. mdpi.com Such catalysts can be easily recovered from the reaction vessel using an external magnet, simplifying purification and allowing for reuse. These have been successfully applied to the synthesis of various N-heterocycles. mdpi.comnih.gov

| Catalyst | Type | Advantages | Application in Quinoline Synthesis |

| Nafion NR50 | Solid Acid Polymer | Reusable, Low Corrosion | Friedländer synthesis under microwave conditions. mdpi.com |

| Fe₃O₄–GO–SO₃H | Magnetic Nanocatalyst | Easy separation (magnetic), Reusable | Solvent-free synthesis of quinazoline derivatives. mdpi.com |

Modern Synthetic Techniques and Process Intensification

Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient chemical processes. researchgate.net In the context of specialty chemicals like this compound, this often involves transitioning from traditional batch reactors to modern, intensified systems.

Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing compared to batch processing. This precise control can lead to higher yields, improved safety (by minimizing the volume of hazardous intermediates at any given time), and easier scalability. Photochemical reactions are particularly well-suited for flow reactors, as the high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture, a challenge in large batch reactors. A continuous flow process for quinoline synthesis via a photoisomerization-cyclization cascade has been demonstrated, showcasing the potential for high throughput and scalability. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. This technique has been successfully applied to numerous heterocyclic syntheses, including the Friedländer quinoline synthesis catalyzed by solid acids, demonstrating a significant acceleration of the process. mdpi.comiipseries.org

These modern techniques represent a paradigm shift in chemical synthesis, moving towards more efficient and sustainable manufacturing processes suitable for high-value compounds like functionalized quinolines.

Continuous Flow Synthesis Protocols

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and complex molecular structures. mdpi.commdpi.com This methodology utilizes continuously flowing streams of reactants through a network of tubes or microreactors, enabling superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.comflinders.edu.au While specific continuous flow protocols for this compound are not extensively detailed, the principles have been successfully applied to multi-step syntheses of other complex molecules and APIs. mdpi.comflinders.edu.au

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Attributes

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. flinders.edu.au |

| Safety | Risk of thermal runaway and accumulation of hazardous materials. | Enhanced safety due to small reaction volumes and rapid heat exchange. mdpi.com |

| Scalability | Often problematic and requires re-optimization. | More straightforward scale-up by extending operation time or parallelization. |

| Efficiency | May require isolation and purification of intermediates, leading to lower overall yield. | Allows for telescoping of reaction steps, minimizing manual handling and improving yield. mdpi.com |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. sci-hub.runih.gov The application of microwave irradiation can accelerate a wide range of organic reactions, including those used to form the quinoline scaffold, such as the Friedländer synthesis and the Gould-Jacobs reaction. asianpubs.orgnih.gov

In the context of this compound synthesis, microwave energy could be applied to both the initial cyclization to form the quinoline-2-carbonitrile precursor and the subsequent iodination step. For example, the synthesis of various quinoline derivatives has been successfully achieved in minutes under microwave irradiation, compared to hours using traditional reflux conditions. sci-hub.rujmpas.com This high heating efficiency can overcome activation energy barriers more effectively, leading to cleaner reactions with fewer side products. sci-hub.ru Both solvent-containing and solvent-free reactions can be performed in a microwave reactor, aligning with the principles of green chemistry. nih.gov

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Gould-Jacobs Reaction asianpubs.org | Several hours | 5-15 minutes | Significant |

| Friedländer Synthesis nih.gov | 6-12 hours | 4-8 minutes | Often higher yields |

| Niementowski Condensation nih.gov | 20-30 minutes (with solvent) | 2-3 minutes (solvent-free) | Comparable to higher |

| Three-Component Synthesis nih.gov | 60 minutes (oil bath) | 4 minutes | Significant |

Solvent-Free and Reduced-Solvent Reaction Conditions

The reduction or elimination of volatile organic solvents is a primary goal of green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. ijpsjournal.comresearchgate.net Solvent-free synthesis, often conducted using solid-phase catalysts or neat reactants under thermal or microwave conditions, offers significant environmental and economic benefits. researchgate.net

The synthesis of quinoline and quinazolinone derivatives has been effectively demonstrated under solvent-free conditions. researchgate.net For instance, the reaction of anthranilic acid with amides to produce quinazolinones has been achieved by heating the reactants with a montmorillonite K-10 clay catalyst in the absence of any solvent. researchgate.net This approach not only prevents pollution but also simplifies the work-up procedure, as the product can often be isolated directly after the reaction, and the catalyst can be recovered by simple filtration. researchgate.net Applying such a methodology to the synthesis of a this compound precursor could involve a solid-supported acid-catalyzed condensation and cyclization, thereby minimizing the environmental footprint of the process.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for molecules like this compound is increasingly guided by the twelve principles of green chemistry, which aim to make chemical processes more sustainable. ijpsjournal.comtandfonline.com These principles focus on maximizing efficiency, minimizing waste, and using less hazardous substances. ijpsjournal.com

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.comacs.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric by-products that contribute to waste. acs.org

For the synthesis of the quinoline ring system, cycloaddition and condensation reactions are often employed, which can be highly atom-economical. nih.gov The ideal reaction would incorporate all atoms from the starting materials into the this compound structure. nih.gov Maximizing reaction efficiency also involves optimizing yields and selectivity to reduce the formation of unwanted side products, thereby decreasing the need for complex and wasteful purification steps. researchgate.net The combination of high yield and high atom economy leads to a truly "green" and efficient process. researchgate.net

Waste Minimization and By-product Management

A key objective of green chemistry is the prevention of waste at its source. ijpsjournal.com The efficiency of a process in terms of waste generation can be quantified using metrics like the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. An iron-catalyzed C-H activation methodology for functionalizing quinoline-N-oxides has been developed that is exceptionally waste-minimized, with an E-factor of approximately 0.92 and water as the only by-product. rsc.org

In the synthesis of this compound, waste can be minimized by choosing catalytic methods over stoichiometric ones. For example, a direct C-H iodination using a catalytic system would be far superior to classical methods that may use stoichiometric amounts of halogenating agents and generate significant salt waste. scispace.comnih.gov Effective by-product management involves identifying uses for any unavoidable by-products or designing reactions where the by-products are environmentally benign, such as water. primescholars.comrsc.org

Development of Recyclable Catalyst Systems

Numerous recyclable catalyst systems have been developed for quinoline synthesis. These include iron-based nanoparticles, which are attractive due to their low toxicity, abundance, and efficient recyclability. nih.gov Other examples include copper oxide (CuO) nanoparticles and catalysts supported on materials like MCM-41, which have demonstrated high activity and can be reused for several cycles without a significant loss of performance. nih.govresearchgate.net For instance, a CuO nanoparticle catalyst used in quinoline synthesis could be recovered and reused for up to six runs without losing its catalytic activity. nih.gov Similarly, an Fe3O4 NP-cell catalyst was reused five times without loss of activity. nih.gov The application of such a catalyst in the synthesis of this compound would significantly enhance the sustainability of the process.

Table 3: Reusability of Heterogeneous Catalysts in Quinoline Synthesis

| Catalyst System | Solvent/Conditions | Number of Cycles | Reported Efficiency |

|---|---|---|---|

| CuO NPs nih.gov | Toluene, 120 °C | 6 | No significant loss of activity. |

| Fe3O4 NPs-cell nih.gov | Water, reflux | 5 | No loss of activity noted. |

| Cp2ZrCl2/MCM-41 researchgate.net | Not specified | At least 3 | Catalyst recovered by simple filtration. |

| g-C3N4-CO-(CH2)3-SO3H nih.gov | Ethanol | Not specified | Demonstrates notable recyclability. |

Reactivity Profiles and Transformational Pathways of 3 Iodoquinoline 2 Carbonitrile

Reactivity at the C-I Bond

The carbon-iodine bond in 3-iodoquinoline-2-carbonitrile is the primary site of reactivity, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the nitrile group at the adjacent C-2 position further influences the reactivity of the C-3 position, making it susceptible to both palladium-catalyzed cross-coupling and nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. This compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond in the catalytic cycle.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction has been successfully applied to quinoline (B57606) derivatives for the synthesis of aryl-substituted quinolines. While specific studies on this compound are not extensively documented in the reviewed literature, the general mechanism involves the reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is expected to proceed efficiently to yield 3-arylquinoline-2-carbonitriles, which are valuable precursors for various biologically active compounds.

General Reaction Scheme for Suzuki-Miyaura Coupling:

This compound reacts with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., toluene, dioxane/water) to afford the corresponding 3-arylquinoline-2-carbonitrile.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Not Reported | |

| Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | Not Reported | |

| Pd/C | K₂CO₃ | Dioxane/H₂O | 95 | Not Reported |

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The alkynylation of this compound via the Sonogashira coupling would lead to the formation of 3-alkynylquinoline-2-carbonitriles, which are versatile intermediates for the synthesis of various heterocyclic compounds and conjugated systems. Copper-free Sonogashira protocols have also been developed to avoid the use of a toxic co-catalyst.

General Reaction Scheme for Sonogashira Coupling:

This compound reacts with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, piperidine) in a suitable solvent (e.g., THF, DMF) to yield the corresponding 3-alkynylquinoline-2-carbonitrile.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | Not Reported | |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 80 | Not Reported | |

| Pd(OAc)₂/TPPTS | CuI | Et₃N | H₂O | Room Temp. | Not Reported |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction is a valuable tool for the synthesis of substituted alkenes. The alkenylation of this compound via the Heck reaction would produce 3-alkenylquinoline-2-carbonitriles, which can serve as precursors for various functionalized quinoline derivatives. The reaction typically exhibits high trans selectivity. Microwave-assisted Heck reactions have been shown to significantly accelerate reaction times.

General Reaction Scheme for Heck Reaction:

This compound reacts with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP) to give the corresponding 3-alkenylquinoline-2-carbonitrile.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Et₃N | DMF | 100 | Not Reported | |

| Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 | Not Reported | |

| Pd EnCat®40 | NaHCO₃ | EtOH (Microwave) | 140 | Not Reported |

The Stille and Negishi coupling reactions are additional powerful palladium-catalyzed methods for forming carbon-carbon bonds. The Stille reaction utilizes organostannanes as coupling partners, while the Negishi reaction employs organozinc reagents. Both reactions are known for their high functional group tolerance. The application of these reactions to this compound would provide alternative routes to 3-substituted quinoline-2-carbonitriles.

General Reaction Scheme for Stille Coupling:

This compound reacts with an organostannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and additives (e.g., LiCl, CuI) in a suitable solvent (e.g., THF, DMF) to afford the corresponding 3-substituted quinoline-2-carbonitrile (B74147).

General Reaction Scheme for Negishi Coupling:

This compound reacts with an organozinc reagent in the presence of a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂) in a suitable solvent (e.g., THF) to yield the corresponding 3-substituted quinoline-2-carbonitrile.

Detailed research findings, including specific reaction conditions and yields for the Stille and Negishi coupling of this compound, are not extensively covered in the available literature.

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNA r) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In this compound, the electron-withdrawing nitrile group at the C-2 position, along with the inherent electron deficiency of the quinoline ring, can activate the C-3 position towards nucleophilic attack, potentially leading to the displacement of the iodide.

The general mechanism for an SNAr reaction proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

General Reaction Scheme for SNAr Reaction:

This compound reacts with a nucleophile (e.g., alkoxides, amines) in a suitable solvent, often in the presence of a base, to yield the 3-substituted quinoline-2-carbonitrile.

| Nucleophile | Base | Solvent | Temperature (°C) | Product | Reference |

| R-O⁻ | (if needed) | ROH / DMSO | Varies | 3-Alkoxyquinoline-2-carbonitrile | |

| R₂NH | K₂CO₃ | DMF | Varies | 3-(Dialkylamino)quinoline-2-carbonitrile |

Reductive Dehalogenation Pathways

Reductive dehalogenation is a significant transformation for organoiodides, effectively replacing the iodine atom with a hydrogen atom. For this compound, this process yields quinoline-2-carbonitrile. This transformation can be accomplished through several methods, most notably catalytic hydrogenation. This process typically involves hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Transfer hydrogenation represents another effective method, utilizing hydrogen donors like formic acid or hydroboranes in the presence of a catalyst. rsc.orgresearchgate.net For instance, the reduction of various quinolines has been successfully achieved using hydroboranes with an iodine catalyst under mild conditions. rsc.orgconsensus.app These methods are valued for their efficiency and broad functional-group tolerance, which would likely preserve the nitrile group in this compound during the dehalogenation process.

| Reagents | Product | Reaction Type |

|---|---|---|

| H₂, Pd/C | Quinoline-2-carbonitrile | Catalytic Hydrogenation |

| HCO₂H, Catalyst | Quinoline-2-carbonitrile | Transfer Hydrogenation |

| HBpin, I₂ (catalyst) | Quinoline-2-carbonitrile | Hydroborane Reduction |

Metal-Halogen Exchange Reactions

The carbon-iodine bond in this compound is susceptible to metal-halogen exchange, a powerful reaction for creating new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This reaction typically involves treating the aryl iodide with a strong organometallic base, most commonly an organolithium reagent, or with an elemental metal like magnesium.

Lithium-halogen exchange is a rapid and often kinetically controlled process. harvard.eduprinceton.edu The reaction of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, would replace the iodine atom with lithium. wikipedia.org This exchange proceeds quickly, even at low temperatures, and the rate generally follows the trend I > Br > Cl for the halide. wikipedia.orgharvard.edu The resulting 3-lithioquinoline-2-carbonitrile is a potent nucleophile that can react with a wide array of electrophiles.

Alternatively, the formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran. wikipedia.orgleah4sci.comchemguide.co.uk This process involves the insertion of magnesium into the carbon-iodine bond to form 3-(magnesioiodo)quinoline-2-carbonitrile. wisc.edu Like their organolithium counterparts, these Grignard reagents are strong nucleophiles and bases used extensively in organic synthesis. leah4sci.com

| Reagent | Intermediate Formed | Reaction Class |

|---|---|---|

| n-Butyllithium (n-BuLi) | 3-Lithioquinoline-2-carbonitrile | Lithium-Halogen Exchange |

| tert-Butyllithium (t-BuLi) | 3-Lithioquinoline-2-carbonitrile | Lithium-Halogen Exchange |

| Magnesium (Mg) metal | 3-(Magnesioiodo)quinoline-2-carbonitrile | Grignard Reagent Formation |

Reactivity at the Carbonitrile Group

Nitrile Hydrolysis and Derivatives Formation (e.g., Carboxamides, Carboxylic Acids)

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. chemistrysteps.com This two-stage transformation first converts the nitrile to a primary amide, which can then be further hydrolyzed to a carboxylic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water. lumenlearning.comorganicchemistrytutor.com A series of proton transfers leads to the formation of the amide intermediate, 3-iodoquinoline-2-carboxamide. Vigorous acidic conditions will drive the reaction forward by hydrolyzing the amide to 3-iodoquinoline-2-carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.com

In base-catalyzed hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. chemistrysteps.comorganicchemistrytutor.com The reaction proceeds through an intermediate that, after protonation (from water), yields the amide. Under milder basic conditions, the amide can sometimes be isolated as the final product. organicchemistrytutor.com However, harsher conditions (e.g., higher temperatures) will hydrolyze the amide to a carboxylate salt (sodium 3-iodoquinoline-2-carboxylate) and ammonia. chemistrysteps.combyjus.com Subsequent acidification is required to obtain the final carboxylic acid.

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺ (aq), Δ | 3-Iodoquinoline-2-carboxamide | 3-Iodoquinoline-2-carboxylic acid |

| NaOH (aq), Δ; then H₃O⁺ | 3-Iodoquinoline-2-carboxamide | 3-Iodoquinoline-2-carboxylic acid |

Reduction Reactions to Aldehydes or Amines

The nitrile group of this compound can be reduced to form either a primary amine or an aldehyde, depending on the choice of reducing agent. chemistrysteps.com

Reduction to a primary amine, (3-iodoquinolin-2-yl)methanamine, is typically achieved using a powerful hydride-donating reagent like lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond, followed by an aqueous or acidic workup to produce the primary amine. chemistrysteps.com

Conversely, the partial reduction of the nitrile to an aldehyde, 3-iodoquinoline-2-carbaldehyde, requires a milder and more sterically hindered reducing agent. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. chemistrysteps.comcommonorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H adds one hydride equivalent to the nitrile, forming an intermediate aluminum-imine complex. wikipedia.org This complex is stable at low temperatures but is hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comwikipedia.org

| Reducing Agent | Product | Product Class |

|---|---|---|

| 1. Lithium aluminum hydride (LiAlH₄) 2. H₂O workup | (3-Iodoquinolin-2-yl)methanamine | Primary Amine |

| 1. Diisobutylaluminium hydride (DIBAL-H) 2. H₂O workup | 3-Iodoquinoline-2-carbaldehyde | Aldehyde |

Cycloaddition Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can potentially participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. uchicago.edu While the nitrile bond is generally characterized by low activity in such reactions, it can serve as the dipolarophile to form five-membered heterocyclic rings. mdpi.com

For example, the reaction of an aryl nitrile with a nitrile oxide (a 1,3-dipole) can yield an oxadiazole ring. youtube.com Similarly, reaction with an azide, such as sodium azide, often in the presence of a Lewis acid, can produce a tetrazole ring. These reactions are a powerful way to quickly construct complex heterocyclic systems that are otherwise difficult to access. youtube.com The reactivity of this compound in these cycloadditions would depend on the specific reaction conditions and the nature of the 1,3-dipole used. nih.govtandfonline.com

| 1,3-Dipole Reactant | Potential Heterocyclic Product |

|---|---|

| Organic Azide (R-N₃) | 5-(3-Iodoquinolin-2-yl)-1-substituted-1H-tetrazole |

| Nitrile Oxide (R-CNO) | 3-(3-Iodoquinolin-2-yl)-5-substituted-1,2,4-oxadiazole |

| Nitrilimine (R-CN-NR') | 5-(3-Iodoquinolin-2-yl)-1,3-disubstituted-1,2,4-triazole |

Metal-Catalyzed Cyanation Transformations

While many reactions of this compound involve transformations of the nitrile group, it is also important to recognize that this compound is itself a product of metal-catalyzed cyanation. These reactions are a cornerstone of modern synthetic chemistry for preparing aryl nitriles. rsc.org

The synthesis of compounds like this compound would typically start from a precursor such as 2-halo-3-iodoquinoline (e.g., 2-chloro-3-iodoquinoline). The transformation involves a metal-catalyzed cross-coupling reaction with a cyanide source. Palladium and nickel complexes are the most common catalysts for these reactions. organic-chemistry.org Cyanide sources can include potassium ferrocyanide, zinc cyanide, or other reagents. rsc.orgacs.org For instance, palladium-catalyzed cyanation using zinc cyanide is an established, mild, and efficient method for converting aryl halides into aryl nitriles. rsc.orgacs.org Similarly, nickel-catalyzed systems can achieve the cyanation of aryl halides, offering a cost-effective alternative. organic-chemistry.org These transformations highlight the role of metal catalysis in the synthesis of complex nitriles, providing access to versatile building blocks like this compound for further chemical exploration.

| Catalyst System | Cyanide Source | Starting Material Example | Product |

|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Zinc Cyanide (Zn(CN)₂) | Aryl Iodide / Bromide | Aryl Nitrile |

| Nickel (e.g., NiCl₂(dppf)) | Zinc Cyanide (Zn(CN)₂) | Aryl Chloride / Bromide | Aryl Nitrile |

| Palladium (e.g., Pd-ZnFe₂O₄) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Aryl Iodide / Bromide | Aryl Nitrile |

Chemoselectivity and Regioselectivity in Reactions of the Bifunctional Core

The presence of two distinct functional groups, the iodo at the C3 position and the cyano at the C2 position, raises important questions of chemoselectivity and regioselectivity in its reactions. The carbon-iodine bond is a well-established site for transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), nucleophilic aromatic substitution, and formations of organometallic reagents. mdpi.com Concurrently, the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. organic-chemistry.org

The electronic properties of the quinoline ring, influenced by the nitrogen heteroatom and the cyano group, play a crucial role in directing the regioselectivity of these transformations. The electron-withdrawing character of the cyano group can enhance the electrophilicity of the C2 and C4 positions, potentially influencing nucleophilic attack. wikipedia.orgbyjus.com However, the primary site of reactivity in many cross-coupling reactions is expected to be the C-I bond at the C3 position, as aryl iodides are highly reactive partners in such transformations. nih.gov

Detailed studies on the chemoselective functionalization of this compound are necessary to fully elucidate the conditions under which one functional group reacts in preference to the other. For instance, in a palladium-catalyzed Sonogashira coupling, it is anticipated that the reaction would occur exclusively at the C-I bond, leaving the cyano group intact, provided that appropriate reaction conditions are employed.

Table 1: Potential Regioselective Reactions of this compound

| Reaction Type | Reagent/Catalyst | Expected Site of Reaction | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C3 (Iodo group) | 3-Arylquinoline-2-carbonitrile |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C3 (Iodo group) | 3-Alkynylquinoline-2-carbonitrile |

| Heck Reaction | Alkene, Pd catalyst, Base | C3 (Iodo group) | 3-Alkenylquinoline-2-carbonitrile |

| Nucleophilic Aromatic Substitution | Strong Nucleophile | Potentially C4 (if activated) | 4-Substituted-3-iodoquinoline-2-carbonitrile |

| Nitrile Hydrolysis | Acid or Base | C2 (Cyano group) | 3-Iodoquinoline-2-carboxamide or -carboxylic acid |

This table represents predicted outcomes based on general principles of organic reactivity, pending specific experimental validation for this compound.

Tandem and Cascade Reactions Utilizing this compound

The bifunctional nature of this compound makes it an intriguing substrate for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. wikipedia.orgresearchgate.net Such processes are highly efficient in building molecular complexity from simple starting materials.

A hypothetical tandem reaction could involve an initial palladium-catalyzed cross-coupling at the C3 position, followed by an intramolecular cyclization involving the cyano group at C2. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could lead to an intermediate that subsequently undergoes cyclization onto the nitrile. The success of such a sequence would depend on the precise reaction conditions and the nature of the coupling partner.

Another possibility involves a cascade reaction initiated by a nucleophilic addition to the cyano group, which in turn could trigger a transformation at a different position on the quinoline ring. However, without specific literature precedents for this compound, these potential pathways remain speculative. The development of such reactions would offer a powerful strategy for the rapid synthesis of complex, fused heterocyclic systems based on the quinoline framework.

Table 2: Hypothetical Tandem Reaction Sequence

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound, 2-ethynylaniline, Pd/Cu catalyst | 3-(2-Aminophenylethynyl)quinoline-2-carbonitrile |

| 2 | Intramolecular Cyclization | (Intermediate from Step 1), Acid or metal catalyst | Fused polycyclic aromatic system |

This table illustrates a conceptual tandem reaction. The feasibility and specific outcomes would require experimental investigation.

Mechanistic Elucidation of Synthetic and Transformational Processes

Investigation of Reaction Intermediates

The identification of reaction intermediates is fundamental to piecing together a reaction mechanism. For the synthesis of 3-iodoquinoline-2-carbonitrile, which can be envisioned through pathways such as the electrophilic cyclization of a suitably substituted N-(2-alkynyl)aniline, several transient species are proposed.

One plausible route involves the reaction of an N-(alkynyl)aniline precursor with an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂). The initial step is likely the formation of a π-complex between the alkyne and the iodine electrophile. This is followed by the nucleophilic attack of the aniline nitrogen onto the activated alkyne, a 6-endo-dig cyclization, leading to a vinyl cationic intermediate or a concerted formation of a six-membered ring. Subsequent deprotonation and aromatization would then yield the final 3-iodoquinoline product.

In related iodine-catalyzed reactions for the synthesis of substituted quinolines, the formation of α-iodo ketones as intermediates has been proposed when methyl ketones are used as substrates. These intermediates are then attacked by an aniline to form a C-acyliminium species, which undergoes cyclization. While not directly applicable to a nitrile-containing quinoline (B57606) from an alkynyl precursor, it highlights the potential for various iodinated intermediates depending on the specific synthetic strategy.

Spectroscopic techniques such as NMR and mass spectrometry are invaluable for the direct or indirect observation of such intermediates. In some cases, intermediates can be trapped chemically or isolated if they possess sufficient stability. For instance, in related quinoline syntheses, dihydroquinoline intermediates have been observed, which are then oxidized to the aromatic quinoline.

Table 1: Plausible Intermediates in the Synthesis of this compound and Related Systems

| Intermediate Type | Proposed Role in Mechanism | Method of Investigation |

|---|---|---|

| π-Complex | Initial interaction between alkyne and electrophilic iodine. | Computational Modeling |

| Vinyl Cation | Result of electrophilic attack on the alkyne prior to cyclization. | Trapping Experiments, Spectroscopic Analysis |

| Dihydroquinoline | Penultimate intermediate prior to aromatization. | Isolation, NMR Spectroscopy |

Determination of Rate-Limiting Steps and Kinetic Studies

Kinetic studies are essential for determining the rate-limiting step of a reaction and for providing quantitative insights into the reaction mechanism. For the synthesis of this compound, a detailed kinetic analysis would involve monitoring the reaction progress under various conditions (e.g., changing reactant concentrations, temperature).

The rate law of the reaction can provide evidence for the involvement of different species in the rate-determining step. For example, if the electrophilic attack of iodine on the alkyne is the slow step, the reaction rate would likely be proportional to the concentrations of both the alkynyl aniline precursor and the iodine source. Conversely, if the cyclization or a subsequent aromatization step is rate-limiting, a different rate dependency would be observed.

Table 2: Hypothetical Kinetic Data for the Formation of a 3-Haloquinoline

| Experiment | [Alkynyl-aniline] (M) | [Electrophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

This is a hypothetical table illustrating how kinetic data could be presented.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-forming and bond-breaking processes. Characterization of the transition state is often achieved through computational chemistry using methods like Density Functional Theory (DFT). nih.gov

For the electrophilic cyclization to form this compound, the transition state for the key 6-endo-dig cyclization step would be of particular interest. Computational models could predict the geometry of this transition state, including the partial bond lengths between the nitrogen and the alkyne carbon, and the alkyne carbon and iodine. Such calculations can help to distinguish between a stepwise mechanism involving a discrete vinyl cation intermediate and a more concerted process. nih.gov

In related alkyne haloboration reactions, four-center transition states have been proposed. nih.gov For the synthesis of 3-haloquinolines, the geometry of the transition state would reveal the extent of charge development and the degree of synchronicity in the bond formation events. The calculated energy barrier for the transition state can be correlated with the experimentally observed reaction rate.

Isotopic Labeling Experiments and Kinetic Isotope Effects

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction and for probing reaction mechanisms. wikipedia.orgias.ac.in By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium for hydrogen), one can follow its position in the products.

In the context of quinoline synthesis, such as the Skraup-Doebner-Von Miller reaction, ¹³C-labeling has been used to demonstrate a fragmentation-recombination mechanism. nih.gov For the synthesis of this compound, a ¹³C label in the alkyne moiety of the precursor could confirm the regioselectivity of the cyclization.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For instance, if a C-H bond is broken during the aromatization step and this is rate-limiting, replacing the hydrogen with deuterium would be expected to slow down the reaction. The absence of a significant KIE would suggest that this step is not rate-determining.

Table 3: Expected Kinetic Isotope Effects for Different Rate-Limiting Steps

| Rate-Limiting Step | Isotopically Labeled Position | Expected kH/kD |

|---|---|---|

| Electrophilic Attack | N-H bond | ~1.0 |

| C-H bond cleavage in aromatization | C-H ortho to nitrogen | > 1.0 |

Solvent Effects and Reaction Parameter Optimization on Mechanism

The choice of solvent can have a profound impact on the rate and mechanism of a reaction. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through ionic pathways. For the synthesis of this compound via electrophilic cyclization, the polarity of the solvent could influence the stability of the proposed vinyl cationic intermediate.

In the synthesis of substituted quinolines, solvent choice has been shown to be critical. nih.gov For example, in some iodine-catalyzed reactions, polar aprotic solvents like DMSO not only act as the solvent but can also participate in the reaction as an oxidant. nih.gov A systematic study of solvent effects, ranging from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol) solvents, would provide valuable information about the nature of the intermediates and transition states involved in the formation of this compound.

Optimization of other reaction parameters such as temperature, concentration, and the nature of the base (if required for deprotonation steps) is also crucial for maximizing the yield and selectivity of the desired product. These parameters can also influence the operative reaction mechanism. For instance, at higher temperatures, alternative reaction pathways may become accessible.

Computational and Theoretical Investigations

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov This method calculates the electron density of a system to determine its energy and other properties, balancing computational cost and accuracy. researchgate.net For 3-Iodoquinoline-2-carbonitrile, a DFT analysis would provide fundamental insights into its molecular geometry, electron distribution, and orbital energies.

A typical DFT study begins with geometry optimization, where the molecule's lowest-energy conformation is found. At this optimized geometry, various electronic properties can be calculated. Key parameters derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the quinoline (B57606) ring and the nitrile group would be expected to be regions of negative potential, while the hydrogen atoms of the quinoline ring would show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization and hyperconjugative interactions within the molecule. nih.gov It would reveal the stability imparted by interactions between occupied and unoccupied orbitals, such as lone pairs on the nitrogen atom interacting with the π-system of the quinoline ring.

Atomic Charges: DFT calculations can quantify the partial charge on each atom, which is crucial for understanding intermolecular interactions and reactivity.

In studies of related quinoline derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govnih.gov A similar approach for this compound would yield a comprehensive picture of its electronic landscape.

Table 1: Illustrative Data Obtainable from DFT Analysis for a Quinoline Derivative (Note: This table is a representation of typical data and is not from a specific study on this compound.)

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Dipole Moment | ~3.5 Debye | Indicates overall molecular polarity. |

| NBO Charge on Quinoline N | -0.6 e | Highlights the nucleophilic character of the nitrogen atom. |

| NBO Charge on Nitrile C | +0.1 e | Shows the electrophilic nature of the nitrile carbon. |

| NBO Charge on Iodine | -0.1 e | Indicates the slight electron-withdrawing nature of iodine. |

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy and localization of these orbitals are critical for predicting a molecule's reactivity and the regioselectivity of its reactions. nih.gov

For this compound, FMO analysis would involve:

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. ucsb.edu The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO suggests a greater tendency to donate electrons.

LUMO: The LUMO is the lowest-energy orbital that can accept electrons, reflecting the molecule's electrophilic character. taylorandfrancis.com The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO indicates a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.com

In this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would likely be localized on the π-system with significant contributions from the electron-withdrawing nitrile group. This distribution would suggest that the molecule can act as a nucleophile in reactions involving the quinoline ring and as an electrophile at sites influenced by the nitrile group. FMO theory is instrumental in rationalizing outcomes of reactions like cycloadditions and electrophilic substitutions. wikipedia.orgnih.gov

Table 2: Key Global Reactivity Descriptors Derived from FMO Energies (Note: The formulas are standard, and the values are illustrative.)

| Descriptor | Formula | Significance for Reactivity |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility, stability, and intermolecular interactions of a system. researchgate.net

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying:

Solvation Effects: Simulating the molecule in a solvent box (e.g., water or DMSO) can reveal how solvent molecules arrange around it and influence its conformation and properties.

Intermolecular Interactions: MD can be used to model the interaction of this compound with other molecules, such as biological macromolecules (proteins, DNA) or other small molecules. This is fundamental in drug design to understand binding affinity and stability. researchgate.net

Vibrational Motions: The simulation tracks the dynamic fluctuations of bond lengths and angles around their equilibrium positions, providing a dynamic picture of the molecule's internal motions.

Key analyses from an MD simulation trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability over time and Radial Distribution Functions (RDF) to understand the probability of finding other atoms or molecules at a certain distance. chemrxiv.org While significant conformational changes are not expected for the core quinoline structure, the orientation of the iodo and nitrile substituents could exhibit some flexibility, which MD simulations can quantify.

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions. researchgate.net These studies go beyond static properties to map the entire potential energy surface (PES) of a reaction, identifying key structures along the reaction coordinate. nih.gov

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions at the iodine position, quantum chemical studies would:

Identify Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.

Locate Transition States (TS): A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction pathway. nih.gov Locating the TS is crucial for understanding the reaction kinetics.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species.

These calculations provide a step-by-step atomistic view of how bonds are formed and broken, explaining why certain products are favored over others. youtube.com For example, a study could compare the energy barriers for a nucleophilic attack at different positions on the quinoline ring to predict regioselectivity.

In Silico Screening for Synthetic Route Optimization

In silico (computational) methods are increasingly used to design and optimize synthetic routes, a field known as computer-assisted synthesis planning or retrosynthesis. arxiv.org These approaches leverage reaction databases and machine learning algorithms to identify the most efficient and feasible pathways to a target molecule. preprints.org

For this compound, an in silico approach to synthetic route optimization could involve:

Retrosynthetic Analysis: Software tools can break down the target molecule into simpler, commercially available precursors. For this compound, this might suggest disconnections at the C-I or C-CN bonds, leading to precursors like 2-cyanoquinoline or 3-aminoquinoline-2-carbonitrile.

Reaction Prediction: Forward reaction prediction models can assess the viability of proposed reaction steps, predict potential side products, and estimate yields under various conditions. arxiv.org

Condition Optimization: AI-driven platforms can suggest optimal reaction conditions (catalyst, solvent, temperature) by analyzing vast datasets of known reactions. preprints.org This can significantly reduce the experimental effort required to find the best synthesis conditions.

This computational screening allows chemists to evaluate multiple synthetic strategies virtually before committing to laboratory work, saving time and resources.

Calculation of Spectroscopic Parameters for Structural Confirmation (Methodology Focus)

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which serve as a crucial tool for confirming the structure of synthesized compounds. researchgate.net By comparing calculated spectra with experimental data, researchers can validate the identity and purity of their products. nih.govnih.gov

The primary methodologies for calculating spectroscopic parameters for a molecule like this compound include:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate nuclear magnetic shielding tensors. These are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. The calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental NMR spectra to assign peaks.

Vibrational Spectroscopy (IR and Raman): DFT calculations are used to compute the vibrational frequencies and intensities of a molecule. chemrxiv.org This involves calculating the second derivatives of the energy with respect to atomic positions. The resulting theoretical spectrum (after applying a scaling factor to account for approximations) can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes, such as the C≡N stretch of the nitrile group or the C-I stretch. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths. researchgate.net These calculations predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions (e.g., π→π*), which can be compared with the experimental UV-Vis spectrum.

Advanced Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-Iodoquinoline-2-carbonitrile in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: Proton NMR spectroscopy identifies the chemical shifts and coupling patterns of the hydrogen atoms on the quinoline (B57606) ring. The aromatic region of the spectrum is expected to show a complex set of multiplets corresponding to the five protons on the fused benzene (B151609) and pyridine (B92270) rings. The precise chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrile group and the iodine atom, as well as the anisotropic effects of the aromatic system.

¹³C NMR: Carbon-13 NMR spectroscopy provides signals for each unique carbon atom in the molecule. oregonstate.educompoundchem.comyoutube.com The spectrum would typically display ten distinct resonances corresponding to the ten carbon atoms of the this compound framework. The carbon atom of the nitrile group (C≡N) is expected to resonate in the 115-120 ppm range, while the carbon atom bonded to the iodine (C-I) would appear at a characteristic upfield shift due to the heavy atom effect. The remaining aromatic and quaternary carbons would appear in the typical downfield region for quinoline derivatives. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the two nitrogen atoms—one in the quinoline ring and one in the nitrile group.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the complete molecular structure. COSY experiments establish ¹H-¹H coupling networks, confirming the connectivity of protons on the aromatic rings. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, allowing for the unambiguous assignment of all ¹H and ¹³C signals and confirming the substitution pattern. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (H4-H8) | 7.5 - 9.0 | Complex multiplet patterns due to spin-spin coupling. |

| ¹³C | C≡N (Nitrile) | 115 - 120 | Characteristic chemical shift for a nitrile carbon. oregonstate.edu |

| ¹³C | C2 (C-CN) | ~130 | Quaternary carbon, typically a weaker signal. |

| ¹³C | C3 (C-I) | ~100 | Shielded due to the heavy atom effect of iodine. |

| ¹³C | Aromatic (C4-C8a) | 120 - 150 | Represents the remaining seven carbons of the quinoline ring system. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound. researchgate.net By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS provides an experimental mass that can be matched to a single unique molecular formula.

For this compound (C₁₀H₅IN₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass provides strong evidence for the compound's identity and elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. Fragmentation analysis (MS/MS) can further corroborate the structure by showing the loss of specific fragments, such as iodine or the nitrile group.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₅IN₂ |

| Theoretical Monoisotopic Mass [M+H]⁺ | 280.9570 g/mol |

| Expected Experimental Mass | 280.9570 ± 0.0014 (for 5 ppm accuracy) |

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. compoundchem.com For this compound, these methods are key to confirming the presence of the nitrile and the aromatic quinoline system.

Infrared (IR) Spectroscopy: The IR spectrum of the compound is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch. masterorganicchemistry.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N bond stretching within the quinoline ring system gives rise to a series of bands in the 1400-1650 cm⁻¹ region. vscht.czdocbrown.info

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals. The complementarity of IR and Raman is particularly useful as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C / C=N | Stretching | 1400 - 1650 | Multiple Medium to Strong |

| C-I | Stretching | 500 - 600 | Medium |

Single Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.